![molecular formula C9H14N4S B12940095 N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a thietane ring fused to a triazolopyridine core, makes it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through a microwave-mediated, catalyst-free method. This method involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are eco-friendly and additive-free, making it a sustainable approach for the synthesis of this compound.
Chemical Reactions Analysis
N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may lead to the formation of amines or alcohols .
Scientific Research Applications
N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound has applications in material sciences, where it is used in the development of new materials with unique properties . Its biological activities, such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, make it a valuable compound for research in biology and medicine .
Mechanism of Action
The mechanism of action of N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . By inhibiting RORγt, this compound can modulate the activity of immune cells, making it a potential therapeutic agent for autoimmune diseases. Additionally, its inhibition of PHD-1, JAK1, and JAK2 pathways further contributes to its therapeutic potential in treating various diseases .
Comparison with Similar Compounds
N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines . These compounds share a similar triazole core but differ in their substituents and ring structures. The presence of the thietane ring in this compound makes it unique and contributes to its distinct biological activities and chemical properties. Other similar compounds include 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine, which also exhibits interesting biological activities and applications .
Properties
Molecular Formula |
C9H14N4S |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
N-(thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C9H14N4S/c1-2-9-10-6-11-13(9)3-7(1)12-8-4-14-5-8/h6-8,12H,1-5H2 |
InChI Key |
PFQMAQJKIUJRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=NN2CC1NC3CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)
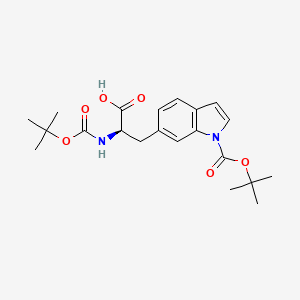
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
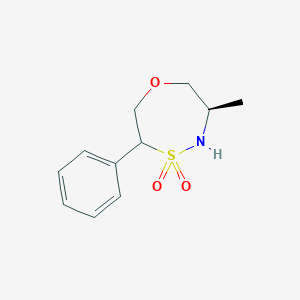
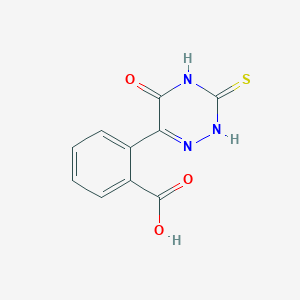
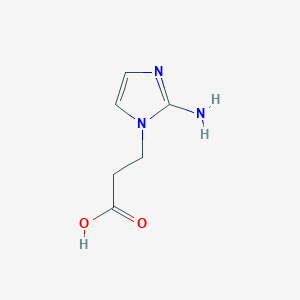
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)

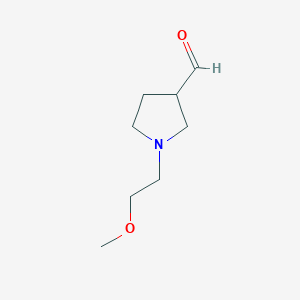
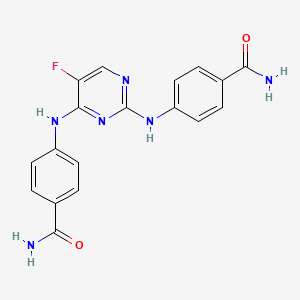

![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)


